Tetrachlorophthalonitrile
Overview
Description
Tetrachlorophthalonitrile, with the molecular formula C8Cl4N2, is a chlorinated derivative of phthalonitrile. It is a white to almost white crystalline powder known for its significant role in organic synthesis and industrial applications. The compound is characterized by its high melting point of 249-252°C and its molecular weight of 265.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachlorophthalonitrile can be synthesized through the liquid phase chlorination of tetrachlorinated xylylenediamine. The process involves the conversion of tetrachlorinated xylylenediamine to N,N,N’,N’-octachloroxylylenediamine, followed by dehydrochlorination to yield this compound .
Industrial Production Methods: In an industrial setting, this compound is produced continuously by feeding molten atomized phthalonitrile, chlorine, hydrochloric acid, and possibly nitrogen below the grid of a reactor with a fluidized bed of activated carbon. The this compound is then separated and recovered by simple cooling .
Chemical Reactions Analysis
Types of Reactions: Tetrachlorophthalonitrile primarily undergoes nucleophilic aromatic substitution reactions. The chlorine atoms in the compound can be replaced by various nucleophiles, such as amines and phenoxy compounds .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with primary and secondary amines at a ratio of 1:10 yield high regioselectivity and high yields of substituted phthalonitriles.
Photoreactions: this compound can also undergo photoreactions with donor-acceptor systems, such as naphthalene.
Major Products:
Substituted Phthalonitriles: Products include 4,5-diamino-3,6-dichlorophthalonitriles and 4-amino-3,5,6-trichlorophthalonitriles.
Phthalocyanines: These are synthesized from substituted phthalonitriles and are used in various applications.
Scientific Research Applications
Tetrachlorophthalonitrile is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of tetrachlorophthalonitrile involves nucleophilic substitution reactions where chlorine atoms are replaced by nucleophiles. This process is crucial for the synthesis of various substituted phthalonitriles and phthalocyanines. The molecular targets and pathways involved include the aromatic ring of the phthalonitrile, which undergoes substitution reactions to form new compounds .
Comparison with Similar Compounds
- Tetrafluorophthalonitrile
- 4,5-Dichlorophthalonitrile
- Tetrafluoroterephthalonitrile
Comparison: Tetrachlorophthalonitrile is unique due to its high chlorine content, which makes it highly reactive in nucleophilic substitution reactions. Compared to tetrafluorophthalonitrile and tetrafluoroterephthalonitrile, this compound has different reactivity patterns due to the presence of chlorine atoms instead of fluorine atoms .
This compound’s versatility in chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHXZZGZASQSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173189 | |
Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1953-99-7 | |
Record name | Tetrachlorophthalonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1953-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrachlorophthalonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACHLOROPHTHALONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG84DM2R55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tetrachlorophthalonitrile has the molecular formula C8Cl4N2 and a molecular weight of 265.91 g/mol.
A: Yes, various spectroscopic techniques have been employed to characterize TCPN. Studies utilize infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and elemental analysis to confirm its identity and purity [].
A: this compound is primarily used as a precursor in the synthesis of phthalocyanines [, , , , , , , ]. These macrocyclic compounds have diverse applications, including dyes and pigments, photovoltaic devices, and catalysts. Additionally, TCPN serves as a fungicide, particularly in agriculture, horticulture, and the timber industry [].
A: A common method for TCPN production involves a two-step process. First, phthalonitrile is synthesized through the ammoxidation of ortho-xylene in a fluidized bed reactor. Subsequently, the phthalonitrile undergoes gas-phase chlorination, again utilizing a fluidized bed followed by a fixed bed, to yield this compound []. This method is favored for its simplicity, efficiency, and relatively low environmental impact.
A: Yes, researchers have explored alternative synthetic routes for TCPN. One study describes the synthesis of 2,3,5,6-tetrafluoroterephthalonitrile, a structural isomer of TCPN, through the reaction of TCPN with anhydrous potassium fluoride (KF) in dimethylformamide (DMF) at 110 °C []. This suggests that TCPN can act as a precursor for other substituted phthalonitriles.
A: Yes, TCPN is recognized as a skin irritant and contact allergen []. Several cases of allergic contact dermatitis have been reported, particularly among individuals occupationally exposed to TCPN, such as vegetable growers, floriculturists, and woodworkers []. This highlights the need for appropriate safety measures when handling TCPN and its formulations.
A: Common analytical techniques used for TCPN analysis include IR spectroscopy, GC-MS, and elemental analysis. These methods help determine its purity and confirm its identity []. Additional techniques, such as high-performance liquid chromatography (HPLC), might be employed for quantitative analysis, especially in complex matrices like environmental samples or biological fluids.
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